Azide-Mediated Conjugation Enables 8- to 9-Fold Higher mRNA Delivery Compared to Non-Azide LNPs
In a direct comparative study, LNPs formulated with PEG-azide lipids and conjugated to DBCO-antibodies achieved approximately 9-fold and 8-fold higher luciferase mRNA delivery in vitro compared to standard non-azide (S1) and non-targeted azide (A1) LNP formulations, respectively [1]. This demonstrates that the presence of the azide group—and subsequent ligand conjugation—is the primary driver of enhanced cellular uptake and payload delivery.
| Evidence Dimension | In vitro luciferase mRNA delivery (fold increase) |
|---|---|
| Target Compound Data | 9-fold increase (1:2 PEG-azide:PEG ratio) over non-azide S1 LNP |
| Comparator Or Baseline | Standard non-azide LNP (S1) = 1x; Non-targeted azide LNP (A1) = ~1x |
| Quantified Difference | +800% (1:2 ratio); +700% (1:3 ratio) |
| Conditions | JEG-3 placental trophoblast cell line; 24h post-treatment; luciferase reporter mRNA |
Why This Matters
This quantifies the functional necessity of the azide group for achieving active targeting, directly impacting procurement decisions for targeted LNP research.
- [1] Geisler, H. C., et al. (2024). EGFR-targeted ionizable lipid nanoparticles enhance in vivo mRNA delivery to the placenta. Journal of Controlled Release, 371, 455-467. View Source
